(-)-3-Methoxy-17-methyl-10-oxomorphinan
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Overview
Description
Preparation Methods
The synthesis of ARQ-087 involves several steps, including the preparation of key intermediates and their subsequent coupling under specific reaction conditions. The exact synthetic route and industrial production methods are proprietary and not publicly disclosed. it is known that high-performance liquid chromatography coupled with mass spectrometry is used for the analysis of samples during the synthesis .
Chemical Reactions Analysis
ARQ-087 undergoes various chemical reactions, including:
Oxidation and Reduction: These reactions are crucial for the metabolic processing of ARQ-087 in the body.
Substitution Reactions: These are involved in the modification of the compound to enhance its efficacy and reduce side effects.
Common Reagents and Conditions: Typical reagents include oxidizing agents and reducing agents, while conditions often involve controlled temperatures and pH levels.
Major Products: The primary products formed from these reactions are metabolites that are further processed and excreted by the body.
Scientific Research Applications
ARQ-087 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study kinase inhibition and the development of multi-kinase inhibitors.
Biology: ARQ-087 is used to investigate the role of fibroblast growth factor receptors in cellular processes such as proliferation, differentiation, and migration.
Medicine: It is primarily used in the treatment of cancers with fibroblast growth factor receptor genetic alterations, including intrahepatic cholangiocarcinoma and urothelial cancer
Industry: ARQ-087 is used in the pharmaceutical industry for the development of targeted cancer therapies.
Mechanism of Action
ARQ-087 exerts its effects by inhibiting the activity of the fibroblast growth factor receptor family. It binds to the inactive form of the receptors and prevents their activation. This inhibition disrupts the signaling pathways involved in cellular proliferation, differentiation, and survival, leading to the suppression of tumor growth. The primary molecular targets of ARQ-087 are fibroblast growth factor receptor 1, fibroblast growth factor receptor 2, and fibroblast growth factor receptor 3 .
Comparison with Similar Compounds
ARQ-087 is unique in its potent activity against multiple fibroblast growth factor receptor isoforms. Similar compounds include:
ARQ-092: An AKT inhibitor that is often used in combination with ARQ-087 for enhanced antitumor activity.
BGJ398: Another fibroblast growth factor receptor inhibitor with a similar mechanism of action but different pharmacokinetic properties.
Erdafitinib: A fibroblast growth factor receptor inhibitor approved for the treatment of urothelial carcinoma.
ARQ-087 stands out due to its broad spectrum of activity against various fibroblast growth factor receptor isoforms and its efficacy in treating tumors with fibroblast growth factor receptor genetic alterations.
Properties
CAS No. |
18050-88-9 |
---|---|
Molecular Formula |
C18H23NO2 |
Molecular Weight |
285.4 g/mol |
IUPAC Name |
(1R,9S,10R)-4-methoxy-17-methyl-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-8-one |
InChI |
InChI=1S/C18H23NO2/c1-19-10-9-18-8-4-3-5-14(18)16(19)17(20)13-7-6-12(21-2)11-15(13)18/h6-7,11,14,16H,3-5,8-10H2,1-2H3/t14-,16-,18+/m0/s1 |
InChI Key |
UOCRGKKCNCIQCZ-QILLFSRXSA-N |
SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |
Isomeric SMILES |
CN1CC[C@]23CCCC[C@H]2[C@H]1C(=O)C4=C3C=C(C=C4)OC |
Canonical SMILES |
CN1CCC23CCCCC2C1C(=O)C4=C3C=C(C=C4)OC |
Pictograms |
Irritant |
Origin of Product |
United States |
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